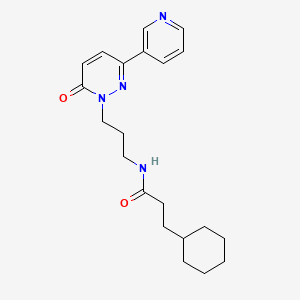

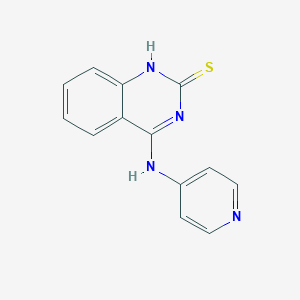

4-(pyridin-4-ylamino)quinazoline-2(1H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(pyridin-4-ylamino)quinazoline-2(1H)-thione” is a chemical compound with the molecular formula C13H10N4S . It is used in scientific research and exhibits unique properties that make it suitable for various applications, such as drug discovery and development.

Synthesis Analysis

The synthesis of quinazoline derivatives, including “4-(pyridin-4-ylamino)quinazoline-2(1H)-thione”, has been reported in the literature . A new magnetic nano-catalyst system based on graphene oxide was designed and manufactured, and it was used in the three-component one-pot synthesis of quinazoline derivatives . The products were obtained using this efficient catalyst with high efficiency in short time and solvent-free conditions .

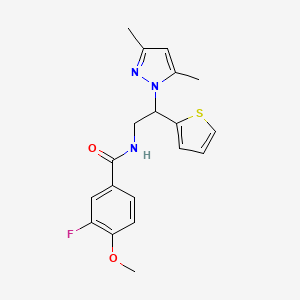

Molecular Structure Analysis

The molecular structure of “4-(pyridin-4-ylamino)quinazoline-2(1H)-thione” can be represented by the canonical SMILES string: C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=NC=C3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(pyridin-4-ylamino)quinazoline-2(1H)-thione” include a molecular weight of 254.31 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, a rotatable bond count of 2, an exact mass of 254.06261751 g/mol, a monoisotopic mass of 254.06261751 g/mol, a topological polar surface area of 81.4 Ų, a heavy atom count of 18, a formal charge of 0, and a complexity of 349 .

Scientific Research Applications

- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are 1,3,5-triazines with antitumor properties. HMM is used to treat lung cancer, while 2-amino-4-morpholino-s-triazine targets ovarian cancer .

- Some 1,3,5-triazines exhibit aromatase inhibitory activity. General structure 4 has been associated with this property, which is relevant in cancer treatment .

- The 1,3,5-triazine 6 shows promise as a siderophore-mediated drug. Siderophores are microbial iron chelators that could be harnessed for therapeutic purposes .

- General structure 7 acts as a potent corticotrophin-releasing factor 1 receptor antagonist, potentially relevant in stress-related disorders .

- Compounds of type 8 exhibit potent activity against leukotriene C4 (LTC4), which may protect against gastric lesions induced by HCl and ethanol .

Antitumor Properties

Aromatase Inhibition

Siderophore-Mediated Drug Potential

Corticotrophin-Releasing Factor 1 Receptor Antagonism

Leukotriene C4 Antagonism

Anti-Protozoan Activity

These applications highlight the versatility and potential of 4-(pyridin-4-ylamino)quinazoline-2(1H)-thione in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation .

properties

IUPAC Name |

4-(pyridin-4-ylamino)-1H-quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4S/c18-13-16-11-4-2-1-3-10(11)12(17-13)15-9-5-7-14-8-6-9/h1-8H,(H2,14,15,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQVPWDGQKANGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(pyridin-4-ylamino)quinazoline-2(1H)-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)

![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)

![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516770.png)